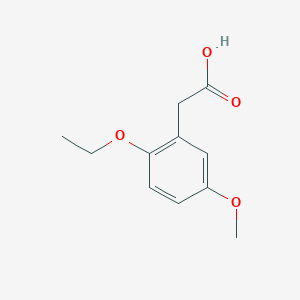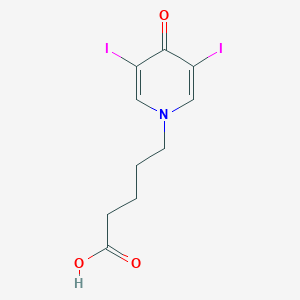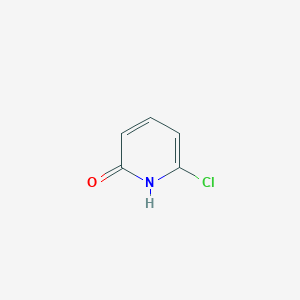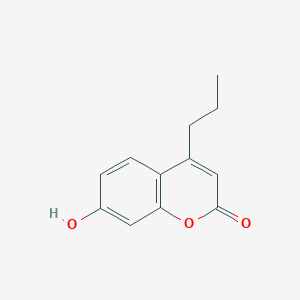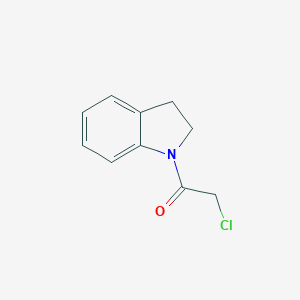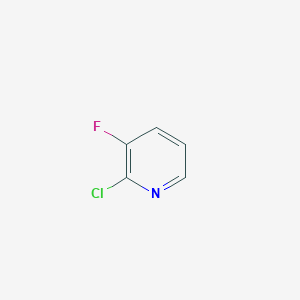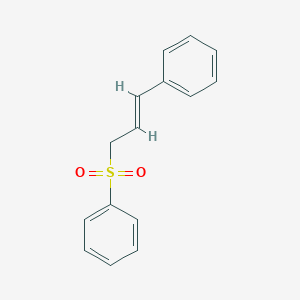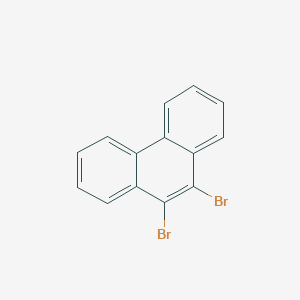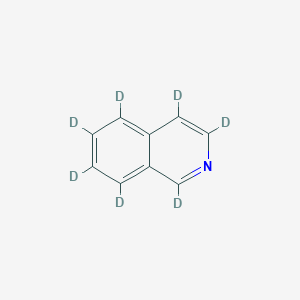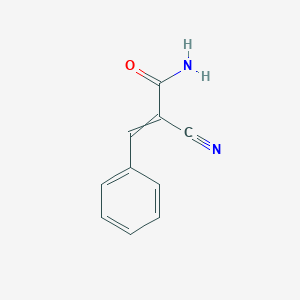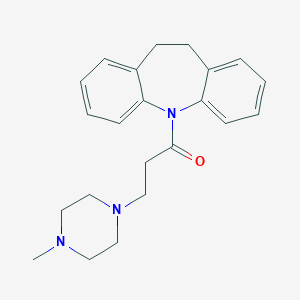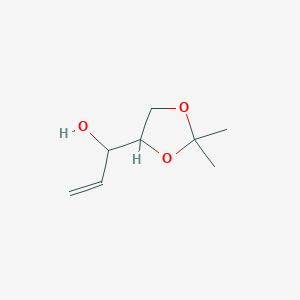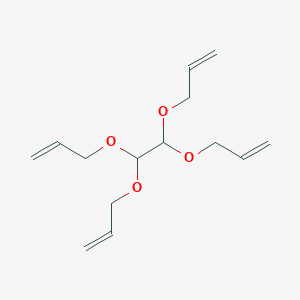
2-Nonyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nonyloxirane is a chemical compound that belongs to the family of epoxides. It is a colorless liquid with a faint odor and is primarily used in the chemical industry as a precursor for the production of other chemicals. 2-Nonyloxirane has gained significant attention in recent years due to its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 2-Nonyloxirane is not well understood. However, it is believed to interact with enzymes and proteins in the body, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Nonyloxirane can induce DNA damage and apoptosis in certain cell lines. It has also been shown to have mutagenic and genotoxic effects in bacteria and mammalian cells. Additionally, 2-Nonyloxirane has been found to have neurotoxic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Nonyloxirane in lab experiments is its high reactivity, which makes it a useful reagent in organic synthesis reactions. However, its potential toxicity and mutagenic effects make it a hazardous chemical to work with, requiring proper safety measures and equipment.
Orientations Futures
There are several future directions for research on 2-Nonyloxirane. One area of interest is its potential use as a therapeutic agent in cancer treatment. Additionally, further studies are needed to understand its mechanism of action and potential toxicity in humans. Furthermore, exploring its potential applications in materials science and nanotechnology could lead to the development of new materials with unique properties.
Conclusion
In conclusion, 2-Nonyloxirane is a chemical compound with potential applications in scientific research. Its high reactivity makes it a useful reagent in organic synthesis reactions, but its potential toxicity and mutagenic effects make it a hazardous chemical to work with. Further research is needed to understand its mechanism of action, potential toxicity, and potential applications in various fields.
Méthodes De Synthèse
2-Nonyloxirane can be synthesized by the reaction of nonene with peracetic acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid or a zeolite catalyst. The reaction conditions, such as temperature and pressure, can be adjusted to obtain a higher yield of 2-Nonyloxirane.
Applications De Recherche Scientifique
2-Nonyloxirane has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as a building block for the synthesis of other chemicals, such as surfactants, polymers, and pharmaceuticals. Additionally, 2-Nonyloxirane can be used as a reagent in organic synthesis reactions, such as ring-opening reactions and epoxidation reactions.
Propriétés
Numéro CAS |
17322-97-3 |
|---|---|
Nom du produit |
2-Nonyloxirane |
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2-nonyloxirane |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h11H,2-10H2,1H3 |
Clé InChI |
LXVAZSIZYQIZCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CO1 |
SMILES canonique |
CCCCCCCCCC1CO1 |
Synonymes |
1,2-Epoxyundecane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
